molecular formula C8H8FN B1456819 5-Cyclopropyl-2-fluoropyridine CAS No. 1034467-80-5

5-Cyclopropyl-2-fluoropyridine

Cat. No. B1456819
Key on ui cas rn: 1034467-80-5
M. Wt: 137.15 g/mol
InChI Key: HDIKFKIIABQSPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08063212B2

Procedure details

In a flask, combine 2-fluoro-5-iodo-pyridine (1.12 g, 5 mmol), cyclopropylboronic acid (645 mg, 7.5 mmol), palladium acetate (56 mg, 0.25 mmol), potassium phosphate (3.2 g, 15 mmol), and toluene-water (20:1, 21 mL). Heat the mixture at 100° C. for 4 hours. Dilute the mixture with chloroform-isopropanol (3:1, 100 mL). Wash the organic phase with saturated aqueous sodium chloride and water. Dry the mixture over sodium sulfate. Concentrate the solution in vacuo to a brown oil. Purify by column chromatography (20% ethyl acetate in hexane) to afford the title compound (430 mg, 63%) as a pale yellow oil. 1H NMR (400 MHz-CDCl3) δ 7.99 (d, J=3 Hz, 1H), 7.39 (td, J=3, 5 Hz, 1H), 6.79 (dd, J=3, 8 Hz, 1H), 0.96-1.02 (m, 2H), 0.63-0.69 (m, 2H).
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
645 mg
Type
reactant
Reaction Step Two
Name
potassium phosphate
Quantity
3.2 g
Type
reactant
Reaction Step Three
Quantity
21 mL
Type
reactant
Reaction Step Four
Name
chloroform isopropanol
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
56 mg
Type
catalyst
Reaction Step Six
Yield
63%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5](I)=[CH:4][N:3]=1.[CH:9]1(B(O)O)[CH2:11][CH2:10]1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].C1(C)C=CC=CC=1.O>C(Cl)(Cl)Cl.C(O)(C)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH:9]1([C:5]2[CH:6]=[CH:7][C:2]([F:1])=[N:3][CH:4]=2)[CH2:11][CH2:10]1 |f:2.3.4.5,6.7,8.9,10.11.12|

Inputs

Step One
Name
Quantity
1.12 g
Type
reactant
Smiles
FC1=NC=C(C=C1)I
Step Two
Name
Quantity
645 mg
Type
reactant
Smiles
C1(CC1)B(O)O
Step Three
Name
potassium phosphate
Quantity
3.2 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Step Four
Name
Quantity
21 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C.O
Step Five
Name
chloroform isopropanol
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl.C(C)(C)O
Step Six
Name
Quantity
56 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a flask, combine
WASH
Type
WASH
Details
Wash the organic phase with saturated aqueous sodium chloride and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the mixture over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the solution in vacuo to a brown oil
CUSTOM
Type
CUSTOM
Details
Purify by column chromatography (20% ethyl acetate in hexane)

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C=1C=CC(=NC1)F
Measurements
Type Value Analysis
AMOUNT: MASS 430 mg
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 62.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.